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molecular formula C5H6O2 B180856 3-Furanmethanol CAS No. 4412-91-3

3-Furanmethanol

Cat. No. B180856
M. Wt: 98.10 g/mol
InChI Key: STJIISDMSMJQQK-UHFFFAOYSA-N
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Patent
US08367713B2

Procedure details

To a 50 mL round-bottomed flask equipped with a magnetic stirbar was added 3-furan methanol (1.00 g, 10.2 mmol) and a solution of diphenyl phosphoryl azide (3.37 g, 12.2 mmol) in toluene (30 mL). The stirring solution is allowed to cool to 0° C., in which 1, 8 Diazabycyclo [5.4.0.]undec-7-ene (1.86 g, 12.2 mmol) was added dropwise. The reaction is allowed to slowly warm to ambient temperature for an additional 16 hours of stirring. After this period, the reaction mixture is washed with water (2×20 mL) and then with 5% HCl (20 mL). Volatiles are evaporated under reduced pressure. The resulting residue is then purified by column chromatography (1:9 ethyl acetate/hexane) providing 3-azidomethyl furan (1.19 g, 95%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.46 (d, 1H), δ 7.44 (s, 1H), δ 6.42 (d, 1H), δ 4.20 (s, 2H). ppm; 13C NMR (75 MHz, CDCl3) δ 144.1, 141.1, 110.4, 92.1, 45.8 ppm; LRMS (EI) Calcd for C5H5N3O (M+) 123, found 123.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH2:6]O)=[CH:2]1.C1(P([N:22]=[N+:23]=[N-:24])(C2C=CC=CC=2)=O)C=CC=CC=1.CCCCCCC=CCCC>C1(C)C=CC=CC=1>[N:22]([CH2:6][C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[N+:23]=[N-:24]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C=C(C=C1)CO
Step Two
Name
Quantity
3.37 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
1.86 g
Type
reactant
Smiles
CCCCCCC=CCCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 mL round-bottomed flask equipped with a magnetic stirbar
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
After this period
WASH
Type
WASH
Details
the reaction mixture is washed with water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
Volatiles are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is then purified by column chromatography (1:9 ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=COC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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